5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(4-methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-14-9-2-3-11-10(12-9)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDQUKDWNMKNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is , with a molecular weight of 207.30 g/mol. The compound features a bicyclic structure incorporating both sulfur and nitrogen atoms, which contributes to its reactivity and interaction with biological macromolecules .
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3S |
| Molecular Weight | 207.30 g/mol |
| CAS Number | 2034379-71-8 |
The mechanism of action for 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane primarily involves its ability to interact with specific enzymes or receptors, modulating their activity. The compound's bicyclic structure allows it to fit into the active sites of these targets, potentially acting as an inhibitor or modulator.
Target Interactions
Research indicates that this compound may interact with various biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound could act as an antagonist or partial agonist at certain receptors, influencing physiological responses.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : In vivo studies have shown that the compound may provide neuroprotective benefits in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems .
- Antimicrobial Properties : Preliminary investigations revealed that 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane has antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant cytotoxicity in cancer cell lines |
| Neuroprotective | Benefits in neurodegenerative disease models |
| Antimicrobial | Activity against various bacterial strains |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The 4-methoxypyrimidinyl group in the target compound contrasts with the pyridinyl groups in PET ligands (e.g., Gao et al., 2007–2008). Methoxy groups enhance electron-donating capacity and metabolic stability compared to halogens (e.g., chloro in ) or fluoropyridinyl groups .
Bridge Heteroatom Influence :
- Thia (S) vs. Oxa (O) : Sulfur-containing bridges (e.g., 2-thia-5-azabicyclo) exhibit greater polarizability and hydrogen-bonding resistance compared to oxygen analogs, affecting membrane permeability and target engagement .
Applications :
- PET ligands (e.g., fluoropyridinyl derivatives) prioritize rapid blood-brain barrier penetration and high receptor specificity, whereas the target compound’s methoxypyrimidinyl group may favor kinase inhibition or allosteric modulation .
- Hydrochloride salts () are typically synthesized to improve solubility for in vitro assays or crystallography .
Key Insights:
- The discontinuation of 5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane () suggests challenges in stability or scalability, possibly due to hydrolytic susceptibility of the oxa bridge or cyclopropyl group .
- Radiolabeled analogs (e.g., ¹⁸F or ¹²⁵I derivatives) require specialized synthetic routes but offer critical insights into receptor distribution and drug occupancy .
Q & A
Q. Table 1: Comparison of Reagents for Cyclization
| Reagent | Yield (%) | Stereochemical Control | Reference |
|---|---|---|---|
| TsCl + LiBH4 | 93–100 | Moderate | |
| BH3/THF | 100 | High |
(Advanced) How can enantioselective synthesis of the bicyclo[2.2.1]heptane core be optimized?
Enantioselectivity is critical for biological activity. Methods include:
- Chiral ligands : Exo-4-methoxyphenyl Kwon bicyclic phosphine (e.g., (1S,4S,5R)-5-(4-methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane) induces asymmetry during cyclization .
- Enzymatic resolution : Lipases or esterases can resolve racemic mixtures, as demonstrated in nicotinic acetylcholine receptor ligand synthesis .
- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) groups to direct stereochemistry during ring closure .
Data Contradiction : LiBH4 in achieved 93% yield but poor enantiomeric excess (ee), while BH3/THF provided higher ee (98%) but required harsher conditions .
(Basic) What analytical techniques validate the structural integrity of the compound?
- NMR : 1H/13C NMR confirms regiochemistry and substituent positions. For example, coupling constants in bicyclo[2.2.1]heptane derivatives distinguish endo/exo configurations .
- X-ray crystallography : Resolves absolute stereochemistry, as shown for (1S,4S)-2-(2,4-difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane .
- MS/HPLC : High-resolution mass spectrometry and chiral HPLC assess purity and enantiomeric excess .
(Advanced) How do steric and electronic effects influence the reactivity of the thia-azabicycloheptane core?
- Steric effects : Bulky substituents (e.g., 4-methoxypyrimidinyl) hinder nucleophilic attack at the sulfur atom, requiring polar solvents (DMF, THF) to enhance reactivity .
- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates during ring-opening reactions, as seen in Portoghese’s synthesis of azabicycloheptane derivatives .
Case Study : In , electron-rich 4-methoxyphenyl groups increased electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic addition.
(Basic) What are common pitfalls in synthesizing sulfur-containing bicyclic systems?
- Oxidation of sulfur : Thia bridges are prone to oxidation; inert atmospheres (N2/Ar) and reducing agents (NaBH4) mitigate this .
- By-product formation : Competing pathways (e.g., over-alkylation) require strict stoichiometric control. highlights NaOMe reflux to eliminate methyl ester by-products .
(Advanced) How can computational modeling guide the design of derivatives for receptor binding studies?
- Docking studies : Predict interactions with targets like nicotinic acetylcholine receptors (nAChRs). Derivatives of 7-azabicyclo[2.2.1]heptane showed high affinity for nAChRs in PET imaging studies .
- DFT calculations : Optimize transition states for asymmetric synthesis, reducing trial-and-error in ligand design .
Example : In , iodine-substituted pyridinyl groups enhanced binding affinity by 30% compared to non-halogenated analogs.
(Basic) What solvents and catalysts optimize coupling reactions for the 4-methoxypyrimidinyl group?
- Solvents : DMF or THF for polar intermediates; toluene/n-heptane for high-temperature reactions .
- Catalysts : Pd/C for hydrogenolysis (e.g., deprotection of Cbz groups) ; ZnCl2 for Friedel-Crafts-type couplings .
(Advanced) What strategies resolve contradictions in reported synthetic yields for bicyclo[2.2.1]heptane derivatives?
Q. Table 2: Yield Variability Across Scales
| Scale (mg) | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 100 | Pd/C | 90 | |
| 1000 | Pd/C | 78 |
(Basic) How is the stability of 5-(4-methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane assessed under varying pH conditions?
- Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC, as done for similar azabicycloheptane hydrochlorides .
- Light sensitivity : UV-vis spectroscopy detects photolytic decomposition, particularly for sulfur-containing moieties .
(Advanced) What mechanistic insights explain regioselectivity in radical addition to bicyclo[2.2.1]heptane systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
